Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride
Description
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride (CAS: 2006277-58-1) is a benzimidate derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the benzene ring. Its IUPAC name is methyl 2-(trifluoromethyl)benzenecarboximidate hydrochloride. Structurally, it consists of a benzene ring with a trifluoromethyl group at position 2 and an imidate ester group (-OCH₃) linked via a carboximidate moiety. The hydrochloride salt enhances its stability for storage and handling.
The molecular formula derived from its InChI (1S/C9H8F3NO.ClH) is C₉H₈F₃NO·HCl, with a theoretical molecular weight of ~239.46 g/mol. However, a discrepancy exists in the evidence: one source erroneously lists the formula as C₅H₃BrO₂ (molecular weight 174.98 g/mol), likely due to a typographical error . The compound is used as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of complex molecules, as evidenced by its role in European patent applications for drug discovery .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)benzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12;/h2-5,13H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAUXWSUJTNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-58-1 | |
| Record name | Benzenecarboximidic acid, 2-(trifluoromethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with methanol and hydrochloric acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, amines, and other substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Medicinal Chemistry
1.1 Trifluoromethyl Group Significance
The incorporation of trifluoromethyl groups into organic molecules is known to enhance their pharmacological properties. These groups can improve lipophilicity, metabolic stability, and overall pharmacokinetics of drug candidates. Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride serves as a valuable intermediate in the synthesis of trifluoromethylated heterocycles, which are increasingly used in pharmaceuticals.
1.2 Case Studies in Drug Development
Recent studies have highlighted the utility of trifluoromethylated compounds in drug development:
- Antiviral Agents : Research has indicated that trifluoromethylated heterocycles exhibit potent antiviral activity, making them candidates for treating viral infections.
- Anticancer Compounds : Some derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation.
Synthesis of Heterocyclic Compounds
2.1 Synthetic Methodologies
This compound is often utilized in various synthetic methodologies:
- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between arylboronic acids and trifluoromethyl-containing electrophiles, leading to the construction of complex aromatic systems .
- Annulation Reactions : The compound can participate in annulation reactions to create bicyclic and polycyclic structures that are integral to many bioactive molecules.
2.2 Example Reactions
The following table summarizes some key reactions involving this compound:
| Reaction Type | Description | Example Product |
|---|---|---|
| Suzuki-Miyaura | Coupling with arylboronic acids | Trifluoromethylated biphenyls |
| Annulation | Formation of bicyclic compounds | Trifluoromethylated indoles |
| Nucleophilic Substitution | Reaction with nucleophiles to form new products | Trifluoromethylated amines |
Applications in Agrochemicals
The unique properties imparted by the trifluoromethyl group also extend to agrochemicals. Compounds containing this functional group have been shown to enhance the efficacy and selectivity of herbicides and pesticides, leading to improved agricultural outcomes.
Material Science Applications
This compound can be used as a precursor for fluorinated polymers and materials, which exhibit superior thermal stability and chemical resistance. These materials are valuable in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
Structural Isomers
Key Findings :
- Para-substituted derivatives often exhibit enhanced electronic effects due to symmetric resonance stabilization .
- Synthetic Utility : All isomers serve as intermediates in drug discovery, but their reactivity varies. For example, para-substituted analogs may facilitate more efficient coupling reactions in medicinal chemistry .
Functional Group Analogs
Key Findings :
- Impact of Trifluoromethyl Group: The CF₃ group in the target compound increases lipophilicity, enhancing membrane permeability compared to the non-fluorinated parent compound (Methyl benzimidate hydrochloride). This property is critical in drug design for improving bioavailability .
- Imino vs.
Sulfonylurea Herbicides (Indirect Comparison)
These compounds highlight the role of CF₃ in agrochemical stability and bioactivity .
Biological Activity
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Formula : CHBrO
- Molecular Weight : 174.98 g/mol
- IUPAC Name : methyl 2-(trifluoromethyl)benzenecarboximidate; hydrochloride
- Appearance : White to yellow solid
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anticancer properties and its role as a potential therapeutic agent.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the antiproliferative activity observed in different assays:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.03 - 0.26 | Induces apoptosis and cell cycle arrest |
| HeLa (Cervical) | 0.07 - 0.72 | Apoptosis induction |
| A549 (Lung) | 0.08 - 2.00 | Cell cycle arrest and apoptosis |
The compound demonstrated significant cytotoxicity, particularly against the MDA-MB-231 breast cancer cell line, where it induced cell cycle arrest and apoptosis in a dose-dependent manner .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound was shown to significantly decrease the percentage of cells in the G1 phase while increasing those in the S phase, indicating a blockade in the cell cycle progression .
- Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound leads to both early and late apoptosis in treated cells, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related benzimidate derivatives, noting their promising biological activities:
- Synthesis and Evaluation : A study synthesized various naphthalene-substituted triazole derivatives, including compounds similar to this compound. These derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, suggesting a structure-activity relationship beneficial for drug development .
- Comparative Analysis : In comparative studies, this compound was found to have comparable efficacy to known chemotherapeutic agents like bendamustine and vorinostat, indicating its potential as a viable alternative or adjunct in cancer therapy .
Safety Profile
While specific safety data for this compound is limited, preliminary assessments suggest it does not exhibit significant toxicity at effective doses in animal models . Further toxicological studies are warranted to fully characterize its safety profile.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride to improve yield and purity?
- Methodology :
- Reaction Conditions : Use hydrochloric acid (4 N in dioxane) for salt formation under controlled stirring (room temperature, 1 hour) to avoid side reactions .
- Purification : Employ reverse-phase HPLC with a C18 column (e.g., YMC-Actus Triart C18) and mobile phases like acetonitrile/water (0.1% formic acid) to isolate the target compound from byproducts .
- Azeotropic Drying : Remove residual solvents via toluene azeotrope under reduced pressure to enhance purity .
- Data-Driven Optimization : Monitor reaction progress using LCMS (e.g., m/z 727 [M+H]⁺) and adjust stoichiometry of reagents (e.g., 1-bromo-2-methoxyethane) to minimize unreacted starting materials .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodology :
-
LCMS : Confirm molecular weight using m/z values (e.g., m/z 785 [M+H]⁺) under acidic conditions (0.1% formic acid) .
-
HPLC : Assess purity via retention times (e.g., 1.32 minutes with SMD-TFA05 conditions) using columns optimized for polar trifluoromethyl groups .
-
Impurity Profiling : Compare against reference standards (e.g., EP impurities like N-hydroxyethyl derivatives) using gradient elution protocols .
Analytical Parameter Conditions Example Data Source LCMS (m/z) Positive ion mode, 0.1% formic acid 727 [M+H]⁺, 785 [M+H]⁺ HPLC Retention Time C18 column, MeCN/water (0.1% FA) 1.27–1.67 minutes
Q. How should this compound be handled to ensure stability during experiments?
- Methodology :
- Storage : Store desiccated at -20°C in amber vials to prevent hydrolysis of the imidate group .
- Inert Atmosphere : Conduct reactions under nitrogen to avoid moisture-induced degradation, especially during azeotropic steps .
- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., free benzoic acid derivatives) .
Advanced Research Questions
Q. What strategies elucidate the reaction mechanisms involving this compound, particularly the electronic effects of the trifluoromethyl group?
- Methodology :
- Computational Modeling : Use DFT calculations to map electron-withdrawing effects of the trifluoromethyl group on the benzimidate’s reactivity .
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., methyl benzimidate) under identical conditions to isolate electronic contributions .
- Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions to trace mechanistic pathways (e.g., nucleophilic attack on the imidate carbon) .
Q. How can researchers resolve contradictions between theoretical and experimental data in the reactivity of this compound?
- Methodology :
- Control Experiments : Replicate reactions with varying catalysts (e.g., tetrabutylammonium iodide vs. cesium carbonate) to identify confounding factors .
- Cross-Validation : Use orthogonal techniques (e.g., NMR for stereochemistry vs. LCMS for mass) to confirm intermediate structures .
- High-Throughput Screening : Systematically test solvents (DMF vs. acetonitrile) and temperatures (25–80°C) to map reactivity landscapes .
Q. What advanced methods are effective for impurity profiling and control in this compound synthesis?
- Methodology :
-
Forced Degradation : Expose the compound to heat, light, and humidity to simulate degradation pathways and identify major impurities (e.g., hydrolysis to benzoic acid) .
-
2D-LC/MS/MS : Couple liquid chromatography with tandem mass spectrometry to resolve co-eluting impurities (e.g., N-alkylated byproducts) .
-
Synthetic Adjustments : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) during workup to trap reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
